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For researchers and professionals in drug development, accurately quantifying the efficiency of
morpholino-induced exon skipping is paramount. Reverse transcription-polymerase chain
reaction (RT-PCR) is a cornerstone technique for this purpose, offering various methodologies
with distinct advantages and limitations. This guide provides an objective comparison of
common RT-PCR-based methods for quantifying exon skipping, supported by experimental
data and detailed protocols.

Comparison of Quantification Methods

Several RT-PCR techniques are employed to measure the percentage of transcripts in which
the target exon has been successfully skipped. The primary methods include semi-quantitative
RT-PCR, quantitative real-time PCR (gPCR), and digital droplet PCR (ddPCR).[1][2]

A multi-center study comparing these methods for quantifying exon 51 skipping in Duchenne
muscular dystrophy (DMD) cell cultures revealed significant differences in their performance.[1]
Digital droplet PCR (ddPCR) emerged as the most precise and reproducible method, showing
the least data dispersion and is often considered the "gold standard”.[1][3][4][5] In contrast,
other methods like single PCR followed by Agilent bioanalyzer analysis, nested PCR with
densitometry, and gPCR tended to overestimate exon skipping levels and exhibited higher data
variability.[1][3]
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Experimental Workflows and Signaling Pathways

The general workflow for quantifying morpholino-induced exon skipping begins with the
delivery of a morpholino antisense oligonucleotide to the target cells or organism. This is
followed by RNA extraction, reverse transcription to cDNA, and subsequent PCR-based

analysis.

In Vitro / In Vivo Molecular Analysis Quantification

Delivery to Cells/Organism  gEe g Total RNA Extraction Reverse Transcription (cDNA Synthesis) PCR Amplification t-|  Analysis of PCR Products H Quantification of Exon Skipping

Morpholino Oligonucleotide

Click to download full resolution via product page
Caption: General experimental workflow for quantifying morpholino-induced exon skipping.

The mechanism of morpholino-induced exon skipping involves the binding of the morpholino
oligomer to a specific sequence within the pre-mRNA, typically at a splice site or a splicing
enhancer. This steric hindrance prevents the spliceosome from recognizing and including the
target exon in the mature mRNA.
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Caption: Mechanism of morpholino-induced exon skipping.

Detailed Experimental Protocols

Below are generalized protocols for the different RT-PCR based quantification methods. It is
important to optimize these protocols for the specific gene of interest and experimental system.

Total RNA Extraction and cDNA Synthesis (Common for
all methods)
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o RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as
TRIzol reagent or a column-based kit.

e RNA Quantification and Quality Control: Determine the concentration and purity of the
extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel
electrophoresis or a bioanalyzer.

o Reverse Transcription: Synthesize first-strand cDNA from 1-2 ug of total RNA using a
reverse transcriptase enzyme and a choice of primers (oligo(dT), random hexamers, or
gene-specific primers).

Semi-quantitative RT-PCR and Densitometry

o PCR Amplification: Perform PCR using primers flanking the target exon. Typically, a nested
PCR approach is used to increase specificity and yield.[2] The first round of PCR uses outer
primers, and the product is then used as a template for a second round of PCR with inner
(nested) primers.[2]

o Gel Electrophoresis: Separate the PCR products on a 1.5-2.5% agarose gel containing a
fluorescent dye (e.qg., ethidium bromide or SYBR Safe).[14] The skipped and un-skipped
products will appear as bands of different sizes.

o Densitometry Analysis: Capture an image of the gel and quantify the intensity of the bands
corresponding to the skipped and un-skipped products using software like ImageJ.[1]

o Calculation: The percentage of exon skipping is calculated as: (Intensity of skipped band /
(Intensity of skipped band + Intensity of un-skipped band)) * 100.

Quantitative Real-Time PCR (qPCR)

» Primer and Probe Design: Design primers and, if using a probe-based assay (like TagMan),
a fluorescently labeled probe that specifically detects either the skipped or un-skipped
transcript.[7][8] For TagMan assays, probes are often designed to span the newly formed
exon-exon junction of the skipped transcript.[7]

» gPCR Reaction: Set up the gPCR reaction with a master mix containing a DNA polymerase,
dNTPs, and a fluorescent dye (e.g., SYBR Green) or the specific TagMan probe.
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e Thermal Cycling: Perform the gPCR in a real-time PCR instrument. The cycling conditions
typically include an initial denaturation step, followed by 40-45 cycles of denaturation,
annealing, and extension.[9]

o Data Analysis: Determine the quantification cycle (Cq) values for the skipped and un-skipped
transcripts. The relative abundance of the skipped transcript can be calculated using the
AACq method, with a reference gene for normalization.[15]

Digital Droplet PCR (ddPCR)

o Assay Design: Design TagMan assays with primers and probes specific for the skipped and
un-skipped transcripts.[13]

e Droplet Generation: Mix the cDNA sample with the ddPCR Supermix, primers, and probes.
This mixture is then partitioned into approximately 20,000 nanoliter-sized droplets using a
droplet generator.[13]

» PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.

o Droplet Reading: After PCR, the droplets are read by a droplet reader, which counts the
number of positive (fluorescent) and negative droplets for each assay.[13]

o Data Analysis: The absolute concentration of the skipped and un-skipped transcripts is
calculated based on Poisson statistics from the fraction of positive droplets.[13] The
percentage of exon skipping is then determined from these absolute concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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